5-Chloro-5'-deoxyuridine
Overview
Description
5-Chloro-5'-deoxyuridine is a useful research compound. Its molecular formula is C9H11ClN2O5 and its molecular weight is 262.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chromosomal Effects : 5-Chlorodeoxyuridine induces more dicentric chromosome formation in cells with micronuclei than 5-BrdU, indicating that halogenated deoxyuridines lose activity with increasing molecular weight (Stobetskiĭ & M. Ll, 1988).
Pharmaceutical Potential : 5-Chlorouracil derivatives can form 5-(cystein-S-yl)-2'-deoxyuridine at pH 12, suggesting their potential use in pharmaceuticals (B. C. Pal, 1978).
Antiviral Properties : Compounds such as 5-(5-chlorothienyl-2-yl)-2'-deoxyuridine show potent activity against herpes simplex virus type 1 and varicella-zoster virus (P. Wigerinck et al., 1991). Also, novel 5-substituted pyrimidine nucleosides exhibit significant antiviral activity against viruses like vaccinia and cowpox, offering potential for smallpox biodefense (Xuesen Fan et al., 2006).
Cancer Treatment : 5-FU and 5-FUDR, related compounds, are clinically useful in palliating advanced cancer, particularly in breast and gastrointestinal tract tumors (C. Heidelberger & F. Ansfield, 1963).
DNA Replication and Repair : Studies on mitochondrial and nuclear DNA replication reveal that both undergo semiconservative replication with little repair, similar to 5-Chloro-5'-deoxyuridine's involvement in DNA processes (N. Gross & M. Rabinowitz, 1969).
Vibrational Coupling : A study on 5-chloro-2'-deoxyuridine (CDU) shows strong vibrational coupling between its chlorouracil base and deoxyribose moiety, which might contribute to its antiviral activity (L. Bailey et al., 1999).
properties
IUPAC Name |
5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDDKOLSWBGKSZ-ZIYNGMLESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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